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Compound of Interest

Compound Name:
(1R,2R)-2-Carbamoyl-

cyclohexanecarboxylic acid

CAS No.: 488703-59-9

Cat. No.: B1353288

Get Quote

Introduction & Strategic Value
(1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid represents a "locked" chiral cyclohexane

scaffold. Its value lies in its trans-diequatorial configuration, which imparts rigid stereochemical

control to downstream derivatives.

Primary Utility: It functions as a desymmetrized building block. By possessing two distinct

functional groups (carboxylic acid at C1, primary amide at C2) on a chiral cyclohexane core,

it allows for regioselective functionalization—a capability not possible with the symmetric

parent di-acid.

Industrial Relevance: It is a key intermediate in the synthesis of Lurasidone and related

bicyclic imide therapeutics.

Emerging Applications: Recent studies utilize this motif as a chiral ligand in Metal-Organic

Frameworks (MOFs) for enantioselective sensing and separation.
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Mechanism of Action: The "Chiral Hinge"
The efficacy of this protocol relies on the thermodynamic stability of the (1R,2R) configuration.

Stereochemical Lock: The trans-1,2-substitution pattern dictates that both substituents

occupy equatorial positions (diequatorial) to minimize 1,3-diaxial interactions. This rigid

conformation prevents racemization under standard coupling conditions.

Orthogonal Reactivity: The presence of a chemically distinct acid and amide allows for

sequential transformations (e.g., selective reduction of the acid to an alcohol while retaining

the amide, or Hofmann rearrangement of the amide).
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Figure 1: Strategic workflow for isolating and utilizing the (1R,2R)-carbamoyl scaffold from

racemic precursors.

Protocol 1: Preparation of the Chiral Synthon
Note: Commercially available (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid is often

expensive. This protocol describes its generation from the accessible racemic di-acid.

Materials Required[1][2][3][4][5][6][7][8][9][10][11]
Precursor:trans-1,2-Cyclohexanedicarboxylic acid (Racemic) [CAS: 2305-32-0].

Resolving Agent: (S)-(-)-1-Phenylethylamine.

Solvents: Ethanol (95%), Methanol, Ethyl Acetate, HCl (conc).

Reagents: Thionyl chloride (or Oxalyl chloride), Aqueous Ammonia (25%).

Step-by-Step Methodology
Phase A: Optical Resolution
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Dissolution: Dissolve 100 g of racemic trans-1,2-cyclohexanedicarboxylic acid in 500 mL of

Ethanol (95%) at 60°C.

Salt Formation: Slowly add 0.5 equivalents (approx. 35 g) of (S)-(-)-1-Phenylethylamine. Stir

at 60°C for 1 hour.

Crystallization: Allow the solution to cool slowly to room temperature (25°C) over 4 hours.

The diastereomeric salt of the (1R,2R)-acid precipitates.

Filtration & Wash: Filter the white solid.[1] Wash with cold ethanol.

Liberation: Suspend the salt in water and acidify with 2N HCl to pH 1-2. Extract with Ethyl

Acetate (3 x 200 mL). Dry organic layer (

) and concentrate to yield (1R,2R)-1,2-cyclohexanedicarboxylic acid (>98% ee).

Phase B: Conversion to Mono-Amide (The Carbamoyl Acid)
Rationale: Direct mono-amidation is difficult. The most reliable route involves forming the

anhydride or cyclic imide followed by hydrolysis.

Anhydride Formation: Reflux the (1R,2R)-di-acid (10 g) in Acetyl Chloride (30 mL) for 2

hours. Concentrate to dryness to obtain the crude anhydride.

Ammonolysis: Dissolve the anhydride in dry THF (50 mL). Cool to 0°C.[2][3][4]

Addition: Bubble anhydrous Ammonia gas or add 1.1 eq of Ammonium Hydroxide solution

dropwise. Note: The reaction is rapid.

Workup: Acidify the mixture carefully to pH 4 with dilute HCl. The product, (1R,2R)-2-
Carbamoyl-cyclohexanecarboxylic acid, precipitates or is extracted with Ethyl

Acetate/Butanol.

Purification: Recrystallize from Water/Ethanol to obtain the pure mono-amide.

Protocol 2: Application in Lurasidone Scaffold
Synthesis
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This protocol demonstrates how to use the Carbamoyl acid to generate the (1R,2R)-trans-1,2-

bis(aminomethyl)cyclohexane core or the imide linker required for Lurasidone.

Workflow
The "Carbamoyl Acid" allows for the formation of the Imide ring, which can then be N-alkylated.

Cyclization to Imide:

Substrate: (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid.[5]

Reagent: Acetic Anhydride or heating neat at 180°C.

Process: Heat the mono-amide. Dehydration occurs to form (1R,2R)-trans-1,2-

cyclohexanedicarboximide.

Note: While trans-imides are strained, the (1R,2R) configuration allows for a twisted

bicyclic structure that is a stable precursor for N-alkylation.

N-Alkylation (Lurasidone Linker Attachment):

Reaction: React the Imide with the appropriate mesylate linker (e.g., bis(mesyloxymethyl)

derivatives) or via Mitsunobu coupling with the corresponding alcohol.

Advantage: Using the pre-formed (1R,2R) imide ensures the stereocenters are preserved

during the coupling.

Quality Control: Chiral HPLC Method
To validate the optical purity of the synthesized (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic
acid.
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Parameter Condition

Column Chiralpak IC (or AD-H), 250 x 4.6 mm, 5 µm

Mobile Phase n-Hexane : Ethanol : TFA (90 : 10 : 0.1 v/v/v)

Flow Rate 1.0 mL/min

Detection UV @ 210 nm

Temperature 25°C

Retention Time
(1R,2R)-Isomer: ~12.5 min; (1S,2S)-Isomer:

~15.2 min (Typical)

Validation Criteria:

Enantiomeric Excess (ee): Must be >99.0% for pharmaceutical applications.

Chemical Purity: >98% (Area normalization).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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